![molecular formula C8H9ClO B152429 (S)-1-(4-Chlorophenyl)ethanol CAS No. 99528-42-4](/img/structure/B152429.png)
(S)-1-(4-Chlorophenyl)ethanol
Overview
Description
(S)-1-(4-Chlorophenyl)ethanol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is a derivative of phenylethanol, where the phenyl group is substituted with a chlorine atom at the para position. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of (S)-1-(4-Chlorophenyl)ethanone: One common method involves the reduction of (S)-1-(4-Chlorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Biocatalytic Synthesis: Another method involves the use of whole-cell biocatalysts, such as recombinant Escherichia coli, in a liquid-liquid biphasic system.
Industrial Production Methods
Industrial production often employs the biocatalytic synthesis method due to its efficiency and lower environmental impact. The use of recombinant microorganisms as catalysts allows for the sustainable production of (S)-1-(4-Chlorophenyl)ethanol with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-1-(4-Chlorophenyl)ethanol can undergo oxidation to form (S)-1-(4-Chlorophenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form (S)-1-(4-Chlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (S)-1-(4-Chlorophenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: (S)-1-(4-Chlorophenyl)ethanone
Reduction: (S)-1-(4-Chlorophenyl)ethane
Substitution: (S)-1-(4-Chlorophenyl)ethyl chloride
Scientific Research Applications
Common Synthetic Routes
- Reduction of (S)-1-(4-Chlorophenyl)ethanone : This method typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
- Biocatalytic Synthesis : Utilizing whole-cell biocatalysts such as recombinant Escherichia coli, this method offers a more environmentally friendly approach, producing high yields and purity of (S)-1-(4-Chlorophenyl)ethanol.
Industrial Production
The industrial synthesis often favors biocatalytic methods due to their efficiency and reduced environmental impact, leveraging recombinant microorganisms for sustainable production.
Applications in Scientific Research
This compound has diverse applications across several scientific domains:
Chemistry
- Chiral Building Block : It serves as a crucial intermediate in synthesizing various enantiomerically pure compounds, essential for developing pharmaceuticals and agrochemicals.
Biology
- Enzyme-Catalyzed Reactions : The compound is utilized as a substrate in biocatalysis research, allowing scientists to study enzyme interactions and mechanisms.
- Biological Activity : Its structural characteristics enable it to interact with various enzymes and receptors, influencing pharmacological effects based on target specificity.
Medicine
- Pharmaceutical Intermediate : It plays a vital role in synthesizing drugs with chiral centers, impacting their efficacy and safety profiles.
Industry
- Agrochemicals and Fine Chemicals : Its reactivity and chirality make it valuable in manufacturing processes for agrochemicals and specialty chemicals.
Uniqueness
The chiral nature of this compound imparts specific optical activity and reactivity, making it particularly valuable in applications requiring stereospecific interactions.
Biocatalytic Applications
Recent studies have demonstrated that certain yeast strains can enantioselectively reduce p-chloroacetophenone to produce this compound with high enantiomeric excess. This process is enhanced by adding surfactants like nonylphenol polyoxyethylene ether (NP-4), which significantly improves conversion rates without affecting enantiomeric purity .
Enzyme Interaction Studies
Research has shown that this compound acts as a substrate for specific dehydrogenases, exhibiting high stereospecificity. This interaction is crucial in developing efficient biocatalytic processes for synthesizing chiral alcohols from aromatic ketones .
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In biocatalysis, it acts as a substrate for enzymes, undergoing specific transformations. In pharmaceutical applications, its chiral nature allows it to interact with biological targets in a stereospecific manner, influencing the efficacy and safety of the resulting drugs.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorophenyl)ethanol: The enantiomer of (S)-1-(4-Chlorophenyl)ethanol, differing in the spatial arrangement of atoms around the chiral center.
1-(4-Chlorophenyl)ethanone: The oxidized form of this compound.
1-(4-Chlorophenyl)ethane: The reduced form of this compound.
Uniqueness
This compound is unique due to its chiral center, which imparts specific optical activity and reactivity. This makes it valuable in the synthesis of enantiomerically pure compounds and in applications requiring stereospecific interactions.
Biological Activity
(S)-1-(4-Chlorophenyl)ethanol is a chiral organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biocatalysis. Its biological activity is largely influenced by its structural characteristics, which include a chlorine substituent on the phenyl ring and the presence of a hydroxyl group. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
- Chemical Structure : this compound has a molecular formula of C8H9ClO and a molecular weight of 172.61 g/mol. The compound is characterized by its chirality, which plays a crucial role in its biological interactions.
- Synthesis : Common synthesis methods include the reduction of (S)-1-(4-Chlorophenyl)ethanone using reducing agents such as sodium borohydride or through biocatalytic processes involving recombinant microorganisms, which offer environmentally friendly production routes .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to its chiral nature. This interaction can lead to different pharmacological effects depending on the target.
- Enzyme Interactions : As a substrate for specific enzymes, this compound can undergo transformations that are critical in biocatalytic applications. For instance, it has been shown to be reduced by S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), which exhibits high stereospecificity for prochiral carbonyl compounds .
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have demonstrated that certain phenolic compounds can inhibit oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .
- Antimicrobial Properties : A study investigating derivatives of chlorophenyl compounds found moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antimicrobial properties, warranting further exploration .
- Biocatalytic Applications : The compound has been utilized as a chiral building block in the synthesis of pharmaceuticals. Its reactivity allows it to serve as an intermediate in producing drugs with specific stereochemistry, enhancing their efficacy and safety profiles .
Comparative Biological Activity Table
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSNPUNXINWAD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426186 | |
Record name | (S)-1-(4-Chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99528-42-4 | |
Record name | (S)-1-(4-Chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-Chloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Yes, certain yeast strains can enantioselectively reduce p-chloroacetophenone to produce (S)-1-(4-Chlorophenyl)ethanol with high enantiomeric excess (ee). The reaction typically occurs under aerobic conditions, utilizing an exogenous reducing agent like isopropanol. Research indicates that adding surfactants, particularly nonylphenol polyoxyethylene ether (NP-4), to the reaction system can significantly improve the conversion rate of p-chloroacetophenone without significantly impacting the enantiomeric excess of the produced this compound [].
A: [] Studies show that the conversion of aromatic ketones to their corresponding chiral alcohols by yeast cells in the presence of surfactants is influenced by the electronic effect of substituents on the aromatic ring. Substrates with electron-donating substituents exhibit higher conversion rates compared to those with electron-withdrawing groups. This suggests that manipulating the electronic properties of the substrate can enhance the efficiency of this biocatalytic process.
A: [] R2PI spectroscopy proves to be a sensitive technique for distinguishing diastereomeric adducts of this compound with the enantiomers of butan-2-ol. This spectral chiral discrimination arises from subtle differences in the vibrational energies and electronic transitions within the diastereomeric complexes, ultimately reflected in their distinct R2PI spectral signatures.
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